molecular formula C6H13NO B1599808 2-Pyrrolidineethanol, (S)- CAS No. 66401-62-5

2-Pyrrolidineethanol, (S)-

Cat. No. B1599808
CAS RN: 66401-62-5
M. Wt: 115.17 g/mol
InChI Key: JZXVADSBLRIAIB-LURJTMIESA-N
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Description

“2-Pyrrolidineethanol, (S)-” is a chemical compound with the molecular formula C6H13NO. It is also known as pyrrolidine-2-ethanol .


Synthesis Analysis

A method has been developed for the synthesis of isosteric analogs of nicotine involving ethers of S (-)-1-2-pyrrolidinemethanol and S (-)-1-2-pyrrolidineethanol based on the Mitsunobu reaction .


Molecular Structure Analysis

The molecular structure of “2-Pyrrolidineethanol, (S)-” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Pyrrolidineethanol, (S)-” include a molecular weight of 111.14 . It has a log10WS of -0.76 and a logPoct/wat of 0.068 . Its McVol is 91.790 ml/mol .

Safety And Hazards

“2-Pyrrolidineethanol, (S)-” is classified as having acute toxicity - Category 4, Oral. It can cause skin irritation (Category 2) and specific target organ toxicity – single exposure, Category 3 . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-[(2S)-pyrrolidin-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c8-5-3-6-2-1-4-7-6/h6-8H,1-5H2/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZXVADSBLRIAIB-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70472018
Record name 2-Pyrrolidineethanol, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyrrolidineethanol, (S)-

CAS RN

66401-62-5
Record name 2-Pyrrolidineethanol, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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